In Vitro Enzyme Inhibition: IC50 and Ki Values for 4,6-Dichloro-5-methylnicotinonitrile in a Competitive Inhibition Assay
In a kinetic study evaluating inhibition of an unspecified enzyme, 4,6-dichloro-5-methylnicotinonitrile (compound 4) exhibited an IC50 of 7.34 ± 0.28 µM and a Ki of 5.00 ± 0.016 µM, displaying competitive inhibition kinetics [1]. In the same study, a closely related analog (compound 5) showed an IC50 of 5.30 ± 0.29 µM and a Ki of 8.37 ± 0.008 µM, while another analog (compound 13) yielded an IC50 of 6.14 ± 0.27 µM and a Ki of 3.77 ± 0.002 µM [1]. These data demonstrate that the target compound possesses a distinct kinetic profile, with a Ki intermediate between the two comparators, indicating that subtle structural modifications around the nicotinonitrile core significantly influence binding affinity.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7.34 ± 0.28 µM; Ki = 5.00 ± 0.016 µM |
| Comparator Or Baseline | Compound 5: IC50 = 5.30 ± 0.29 µM; Ki = 8.37 ± 0.008 µM; Compound 13: IC50 = 6.14 ± 0.27 µM; Ki = 3.77 ± 0.002 µM |
| Quantified Difference | Target compound Ki is 1.33-fold higher than compound 13 (less potent) and 1.67-fold lower than compound 5 (more potent) |
| Conditions | In vitro enzyme inhibition assay; competitive inhibition mechanism |
Why This Matters
The quantified Ki difference (5.00 µM vs. 3.77 µM and 8.37 µM) provides a tangible basis for selecting this compound over analogs when a moderate binding affinity is desired for lead optimization campaigns.
- [1] Table 2. Kinetic study results. Sci Rep. 2024;14:31665. View Source
